BIIB091

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

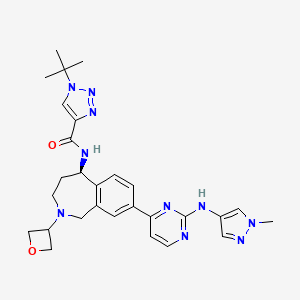

C28H34N10O2 |

|---|---|

分子量 |

542.6 g/mol |

IUPAC名 |

1-tert-butyl-N-[(5R)-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]triazole-4-carboxamide |

InChI |

InChI=1S/C28H34N10O2/c1-28(2,3)38-15-25(34-35-38)26(39)32-24-8-10-37(21-16-40-17-21)13-19-11-18(5-6-22(19)24)23-7-9-29-27(33-23)31-20-12-30-36(4)14-20/h5-7,9,11-12,14-15,21,24H,8,10,13,16-17H2,1-4H3,(H,32,39)(H,29,31,33)/t24-/m1/s1 |

InChIキー |

JSAQBOQCZJHWMA-XMMPIXPASA-N |

異性体SMILES |

CC(C)(C)N1C=C(N=N1)C(=O)N[C@@H]2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6 |

正規SMILES |

CC(C)(C)N1C=C(N=N1)C(=O)NC2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6 |

製品の起源 |

United States |

Foundational & Exploratory

BIIB091: A Technical Guide to the Mechanism of Action in B Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BIIB091 is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B lymphocytes.[1][2] Its mechanism of action is centered on the direct inhibition of BTK enzymatic activity, which disrupts the B-cell receptor (BCR) signaling pathway.[1] This interruption leads to the suppression of B-cell activation, proliferation, differentiation, and antigen presentation functions.[1][3] Preclinical and early clinical data demonstrate that this compound effectively modulates B-cell functions at nanomolar concentrations, supporting its development for immune-mediated diseases such as multiple sclerosis.[4][5][6] This document provides an in-depth overview of the molecular mechanism, quantitative potency, and functional consequences of this compound in B cells.

Core Molecular Mechanism of Action

This compound is a structurally distinct, orthosteric, ATP-competitive inhibitor that reversibly binds to BTK.[7] The core of its inhibitory action lies in its ability to sequester a key tyrosine residue, Tyr-551, within the kinase pocket.[1][2][7] This action locks the enzyme in an inactive conformation, thereby preventing its phosphorylation by upstream kinases and blocking its catalytic function.[1][4][5] this compound forms a long-lived complex with the BTK protein, with a dissociation half-life (t1/2) of over 40 minutes, which contributes to its potent and durable inhibitory effects within the cellular environment.[1][4][5]

Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

BTK is an essential non-receptor tyrosine kinase that functions downstream of the B-cell receptor (BCR).[1][5] Upon antigen binding to the BCR, a signaling cascade is initiated that is non-redundantly dependent on BTK. This compound's primary role in B cells is the disruption of this critical pathway.

Upon activation, BTK phosphorylates phospholipase C gamma 2 (PLCγ2).[1] This event is a crucial node in the pathway, leading to the activation of downstream effectors, including calcium-dependent pathways and the nuclear factor-kappa B (NF-κB) transcription factor.[1] By preventing BTK-mediated phosphorylation of PLCγ2, this compound effectively halts the entire downstream cascade, ultimately preventing the transcriptional changes required for B-cell activation and effector functions.[1][8]

Quantitative Data: Potency and Activity

This compound demonstrates potent inhibition of BTK across enzymatic, cellular, and in vivo assays. The following tables summarize its inhibitory concentrations (IC50).

Table 1: In Vitro Potency of this compound in Enzymatic and Cellular Assays

| Assay Type | System | Target/Endpoint | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Enzymatic Assay | Purified BTK Protein | BTK Kinase Activity | <0.5 nM (450 pM) | [1][2] |

| Cellular Assay | Ramos Human B-Cell Line | PLCγ2 Phosphorylation | 6.9 nM | [2][8] |

| Cellular Assay | Human PBMCs | Anti-IgM Stimulated CD69 Activation | 6.9 nM |[2] |

Table 2: Potency of this compound in Whole Blood and In Vivo

| Assay Type | System | Target/Endpoint | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Whole Blood Assay | Human Whole Blood | BTK Phosphorylation | 24 nM | [2] |

| Whole Blood Assay | Human Whole Blood | BCR-Mediated B-Cell Activation (CD69) | 71 nM | [2] |

| Whole Blood Assay | Stimulated Human B Cells | B-Cell Function | 87 nM | [1][5][9] |

| In Vivo (Phase 1) | Healthy Volunteers | Naïve & Unswitched Memory B-Cell Activation | 55 nM |[1][5][9] |

Functional Consequences of BTK Inhibition in B Cells

The inhibition of BTK-dependent signaling by this compound translates into broad suppression of B-cell effector functions.

-

Inhibition of B-Cell Activation and Proliferation: this compound potently blocks BCR-mediated activation of both human and mouse B cells.[1] This includes the inhibition of activation markers like CD69 and the subsequent suppression of B-cell proliferation following stimulation.[1][2]

-

Blockade of Antigen Presentation: A key function of B cells in autoimmune diseases is presenting antigens to T cells. This compound effectively blocks BCR-mediated antigen presentation, a mechanism thought to be crucial to the efficacy of B-cell targeted therapies.[1][10]

-

Suppression of Antibody Production: In vivo studies demonstrate that this compound administration leads to reduced antibody production and inhibits the formation of germinal centers, which are critical for generating high-affinity antibodies and memory B cells.[1][5]

-

Reversibility and B-Cell Survival: The inhibitory effects of this compound on B-cell activation were shown to be quickly reversible upon drug withdrawal in a Phase 1 clinical trial.[1] Importantly, 14-day dosing did not have a significant impact on the survival of B cells or other immune subsets.[1]

Methodologies for Key Experiments

The following sections describe the general protocols for assays used to characterize the mechanism of action of this compound.

Cellular Phosphorylation Assays (pBTK, pPLCγ2)

This type of assay measures the direct impact of this compound on its target and immediate downstream substrate in a cellular context.

-

Cell Preparation: A human B-cell line (e.g., Ramos) or isolated primary human B cells are used.[2][8] Cells are washed and resuspended in an appropriate assay buffer.

-

Inhibitor Incubation: Cells are pre-incubated with a titration series of this compound concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 60 minutes) at 37°C.

-

Stimulation: B-cell receptor signaling is initiated by adding a stimulating agent, such as F(ab')2 anti-human IgM, for a short duration (e.g., 5-10 minutes).[8]

-

Lysis and Detection: The reaction is stopped by immediate cell lysis. The levels of phosphorylated BTK (pBTK) or phosphorylated PLCγ2 (pPLCγ2) in the cell lysates are quantified using methods like ELISA or Western Blot, employing specific antibodies against the phosphorylated and total proteins.[8][10]

-

Data Analysis: The ratio of phosphorylated to total protein is calculated, and IC50 curves are generated by plotting the percent inhibition against the log concentration of this compound.

B-Cell Activation and Proliferation Assays

These functional assays assess the downstream consequences of BTK inhibition on B-cell fate.

-

Cell Isolation and Labeling: Human peripheral blood mononuclear cells (PBMCs) are isolated, or B cells are purified. For proliferation assays, cells are labeled with a dye like Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.[1]

-

Inhibitor and Stimulation: Cells are cultured in the presence of titrating concentrations of this compound or a vehicle control. B-cell activation and proliferation are induced by stimulating with a combination of agents such as anti-IgM, CD40L, and IL-4 or IL-21.[1]

-

Incubation: Cells are incubated for 24-72 hours for activation marker analysis or for 5 days for proliferation analysis.[1]

-

Flow Cytometry Analysis:

-

Data Analysis: The percentage of CD69-positive B cells or the proliferation index is calculated for each this compound concentration to determine the IC50 value.

References

- 1. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. BIIB-091 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Next-generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Discovery and Preclinical Characterization of this compound, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdbioproducts.com [mdbioproducts.com]

- 10. researchgate.net [researchgate.net]

BIIB091: A Deep Dive into its Binding Affinity and Kinetics with Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BIIB091, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound is under investigation as a therapeutic agent for multiple sclerosis.[1] This document details its binding affinity, kinetics, and the methodologies used for their determination, offering valuable insights for researchers in immunology, pharmacology, and drug discovery.

Executive Summary

This compound is a highly selective, orally active, and reversible inhibitor of BTK.[2][3] It functions as an ATP-competitive inhibitor, binding to the H3 pocket of the BTK protein.[4][5] This interaction sequesters tyrosine 551 (Tyr-551), a critical phosphorylation site, into an inactive conformation, thereby blocking the kinase's activity.[2][6] Preclinical data demonstrates that this compound exhibits high potency with favorable drug-like properties.[7][8]

Quantitative Binding Affinity and Kinetics

The binding of this compound to BTK has been characterized using various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Cell/System | Reference |

| IC₅₀ | <0.5 nM | Enzymatic Assay | Purified BTK Protein | [2] |

| IC₅₀ | 0.45 nM | Enzymatic Assay | Purified BTK Protein | [9] |

| IC₅₀ | 450 pM | Enzymatic Assay | Purified BTK Protein | [10][11] |

| IC₅₀ | 6.9 nM | Cellular Assay (p-PLCγ2) | Ramos Human B-cell Line | [2] |

| IC₅₀ | 6.9 nM | Cellular Assay (CD69 activation) | Human PBMCs | [2] |

| IC₅₀ | 4.5 nM | Cellular Assay (ROS production) | Purified Primary Neutrophils | [2] |

| IC₅₀ | 5.6 nM | Cellular Assay (TNFα secretion) | Human Monocytes (coated human IgG) | [2] |

| IC₅₀ | 3.1 nM | Cellular Assay (TNFα secretion) | Human Monocytes (anti-CD64) | [2] |

| IC₅₀ | 1.3 nM | Cellular Assay (TNFα secretion) | Human Monocytes (cross-linked anti-CD16) | [2] |

| IC₅₀ | 8.0 nM | Cellular Assay (TNFα secretion) | Human Monocytes (anti-CD16) | [2] |

| IC₅₀ | 24 nM | Whole Blood Assay (pBTK) | Human Whole Blood | [2] |

| IC₅₀ | 71 nM | Whole Blood Assay (CD69 expression) | Human Whole Blood | [2] |

| IC₅₀ | 82 nM | Whole Blood Assay (CD63 expression) | Human Whole Blood | [2] |

| K_d_ | 0.07 nM | Not Specified | Not Specified | [4] |

| Parameter | Value | Assay Type | Reference |

| t₁/₂ (half-life) | > 40 min | Surface Plasmon Resonance (SPR) | [10] |

BTK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway, which is crucial for B-cell development, activation, and proliferation. The following diagram illustrates the key components of this pathway.

Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the binding of this compound to BTK.

In Vitro Enzymatic Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the potency of kinase inhibitors.

Experimental Workflow:

Caption: A typical workflow for determining the IC₅₀ of this compound using the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

Prepare a solution of recombinant BTK enzyme and a europium-labeled anti-tag antibody (e.g., anti-GST, anti-His) in the assay buffer.

-

Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in the assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a low-volume 384-well plate.

-

Add 5 µL of the BTK enzyme/Eu-antibody mixture to each well.

-

Initiate the binding reaction by adding 5 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite at approximately 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions, including the association (k_on_) and dissociation (k_off_) rates of an inhibitor binding to its target.

Experimental Workflow:

Caption: General workflow for analyzing the binding kinetics of this compound to BTK using Surface Plasmon Resonance.

Detailed Protocol (Representative):

-

Immobilization of BTK:

-

Recombinant BTK protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry or via a capture-based method (e.g., using an anti-tag antibody).

-

The immobilization level is optimized to minimize mass transport effects. A reference flow cell is prepared in parallel to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

The SPR instrument (e.g., Biacore) is equilibrated with a running buffer (e.g., HBS-EP+ buffer containing a low percentage of DMSO).

-

A series of this compound concentrations are prepared in the running buffer.

-

Each concentration of this compound is injected over the sensor surface for a defined period to monitor the association phase.

-

This is followed by a flow of running buffer to monitor the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_). The residence time (t₁/₂) can be calculated from the dissociation rate constant (t₁/₂ = ln(2) / k_off_).

-

Conclusion

This compound is a potent, selective, and reversible inhibitor of BTK with a well-characterized binding profile. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this promising therapeutic candidate. The high affinity and long residence time of this compound on BTK likely contribute to its potent cellular activity and support its continued investigation for the treatment of multiple sclerosis and other B-cell mediated autoimmune diseases.

References

- 1. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Case study - BTK inhibitor fenebrutinib - Oncolines B.V. [oncolines.com]

- 4. shop.carnabio.com [shop.carnabio.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Preclinical Characterization of this compound, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 11. resources.revvity.com [resources.revvity.com]

The Impact of BIIB091 on Downstream Signaling: A Technical Overview for Researchers

An in-depth examination of the molecular pathways modulated by the Bruton's tyrosine kinase inhibitor, BIIB091, providing researchers and drug development professionals with a comprehensive guide to its mechanism of action and experimental validation.

This compound is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B cells and myeloid cells.[1][2] Its inhibitory action on BTK has significant downstream consequences on multiple signaling cascades, making it a compound of interest for therapeutic intervention in B-cell driven malignancies and autoimmune diseases like multiple sclerosis.[1][3][4][5][6][7][8] This technical guide provides a detailed overview of the downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[9] This binding sequesters tyrosine 551 (Tyr-551), a key phosphorylation site, in an inactive conformation, thereby preventing its phosphorylation by upstream kinases and subsequent activation of BTK.[2][6][7][10][11][12] This inhibition of BTK activity is the primary event that leads to the modulation of downstream signaling pathways.

Downstream Signaling Pathways Modulated by this compound

The inhibition of BTK by this compound primarily impacts the signaling cascades downstream of the B-cell receptor (BCR) in B cells and the Fc receptors (FcR) in myeloid cells.[2][10][11][12] The key affected pathways include the Phospholipase Cγ2 (PLCγ2) pathway, calcium signaling, and the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of PLCγ2 Phosphorylation

Upon BCR or FcR activation, BTK phosphorylates and activates PLCγ2.[2] This is a critical step that propagates the signal downstream. This compound effectively blocks this event.

-

Diagram of this compound's Effect on the PLCγ2 Pathway:

Caption: this compound inhibits BTK, preventing PLCγ2 phosphorylation.

Attenuation of Calcium Mobilization

The activation of PLCγ2 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. By inhibiting PLCγ2 phosphorylation, this compound indirectly attenuates this calcium flux.

-

Diagram of this compound's Impact on Calcium Signaling:

Caption: this compound attenuates calcium release by blocking the BTK-PLCγ2 axis.

Suppression of the NF-κB Pathway

The signaling cascade initiated by BTK and PLCγ2 ultimately converges on the activation of the transcription factor NF-κB, which plays a pivotal role in inflammation, cell proliferation, and survival.[2] this compound's inhibition of the upstream components of this pathway leads to the suppression of NF-κB activation.

-

Diagram of this compound's Effect on NF-κB Activation:

Caption: this compound suppresses NF-κB activation and subsequent gene transcription.

Quantitative Data Summary

The inhibitory effects of this compound on various cellular processes have been quantified through numerous in vitro and in vivo studies. The following tables summarize the key IC50 values.

| Target/Process | Cell Type/System | IC50 Value | Reference(s) |

| Enzymatic Activity | |||

| BTK Kinase Activity | Purified BTK protein | <0.5 nM | [1] |

| Proximal Signaling | |||

| BTK Autophosphorylation | Human whole blood | 9.0 nM / 24 nM | [1][2][9] |

| PLCγ2 Phosphorylation | Ramos B cells | 6.9 nM | [1][2][9] |

| B-Cell Function | |||

| B-cell Activation (CD69 expression) | Human PBMCs | 5.4 ± 0.5 nM / 6.9 nM | [1][2] |

| B-cell Activation (CD69 expression) | Mouse splenic B cells | 16 ± 11 nM | [2] |

| B-cell Activation (naïve and unswitched memory) | In vivo (healthy volunteers) | 55 nM | [10][11][12] |

| Stimulated B cells | Whole blood | 87 nM | [10][11][12] |

| Myeloid Cell Function | |||

| FcγR-induced ROS production | Human neutrophils | 4.5 nM | [1][9] |

| FcγRI-mediated TNFα secretion | Human monocytes | 3.1 nM | [1] |

| FcγRIII-mediated TNFα secretion | Human monocytes | 1.3 - 8.0 nM | [1] |

| FcεR-induced basophil activation (CD63 expression) | Whole blood | 82 nM | [1] |

| Stimulated myeloid cells | Whole blood | 106 nM | [10][11][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

BTK Phosphorylation Assay (Western Blot)

This protocol details the assessment of BTK autophosphorylation at Tyr223 in a cellular context.

-

Experimental Workflow:

Caption: Workflow for Western blot analysis of BTK phosphorylation.

-

Methodology:

-

Cell Culture and Treatment: Seed Ramos cells (a human B-lymphoma cell line) at a density of 1 x 10^6 cells/mL and incubate overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.

-

Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry. Normalize the phospho-BTK signal to the total BTK signal.

-

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent calcium indicator.

-

Experimental Workflow:

Caption: Workflow for measuring intracellular calcium mobilization.

-

Methodology:

-

Cell Preparation: Seed cells expressing the receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer, often containing Pluronic F-127 to aid dye solubilization, and incubate at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition: Add various concentrations of this compound or vehicle control to the wells.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the stimulus (e.g., anti-IgM) and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Experimental Workflow:

Caption: Workflow for the NF-κB luciferase reporter assay.

-

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment and Stimulation: After allowing for plasmid expression, treat the cells with different concentrations of this compound or a vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the IC50.

-

B-Cell and Basophil Activation Assays (Flow Cytometry)

These assays measure the expression of cell surface activation markers, such as CD69 on B cells and CD63 on basophils, using flow cytometry.

-

Experimental Workflow:

Caption: Workflow for B-cell and basophil activation assays.

-

Methodology:

-

Sample Incubation: Incubate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with various concentrations of this compound or a vehicle control.

-

Stimulation: Add a stimulus to activate the cells (e.g., anti-IgD for B cells or anti-IgE for basophils) and incubate at 37°C.

-

Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify the cell population of interest (e.g., anti-CD19 for B cells) and the activation marker (e.g., anti-CD69 or anti-CD63).

-

Red Blood Cell Lysis: If using whole blood, lyse the red blood cells.

-

Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data by gating on the specific cell population and quantifying the percentage of cells expressing the activation marker or the mean fluorescence intensity of the marker.

-

Conclusion

This compound is a highly specific and potent inhibitor of BTK that exerts its effects by modulating key downstream signaling pathways. Its ability to inhibit PLCγ2 phosphorylation, attenuate calcium mobilization, and suppress NF-κB activation provides a strong rationale for its therapeutic potential in diseases driven by aberrant B-cell and myeloid cell function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other BTK inhibitors. This information is crucial for designing and interpreting experiments aimed at further elucidating the compound's mechanism of action and its therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. neuroimmunology-drugdevelopment.com [neuroimmunology-drugdevelopment.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Preclinical Characterization of this compound, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. | BioWorld [bioworld.com]

- 10. mdbioproducts.com [mdbioproducts.com]

- 11. Next-generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BIIB-091 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BIIB091: A Deep Dive into its Selectivity Profile Against TEC Family Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial non-receptor tyrosine kinase.[1][2][3][4][5] BTK is a member of the Tec protein kinase (TEC) family, which also includes bone marrow X-linked (BMX) kinase, interleukin-2-inducible T-cell kinase (ITK), resting lymphocyte kinase (RLK), and tyrosine-protein kinase Tec (TEC). These kinases play critical roles in the signaling pathways of various hematopoietic cells. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other TEC family kinases, details the experimental methodologies used for its characterization, and presents signaling pathway and experimental workflow diagrams for enhanced understanding.

This compound Selectivity Profile

This compound has demonstrated exceptional selectivity for BTK. In extensive kinase profiling studies, it exhibited a greater than 500-fold selectivity for BTK compared to a panel of over 400 other kinases.[2][3] This high degree of selectivity is attributed to its unique binding mode to the H3 pocket of BTK, a region that is not highly conserved across the kinome.[6]

While specific quantitative data such as IC50 or Ki values for this compound against the other individual TEC family kinases (BMX, ITK, RLK, and TEC) are not publicly available in the reviewed literature, the broad kinase screening results strongly suggest a significantly lower affinity of this compound for these related kinases compared to its potent inhibition of BTK. The effect of this compound on T-cell activation, which is mediated by other TEC family members like ITK, has been utilized as a counter-screen to confirm its cellular selectivity for BTK-dependent pathways.[3]

The known biochemical potency of this compound against its primary target, BTK, is an IC50 of approximately 450 pM in enzymatic assays.[2][3]

Table 1: Quantitative Inhibition Data for this compound Against BTK

| Kinase | Assay Type | IC50 (nM) |

| BTK | Enzymatic Assay | 0.45[2][3] |

| BTK | Whole Blood Autophosphorylation Assay | 9.0[6] |

| BTK (in Ramos Cells) | p-PLCγ2 Inhibition | 6.9[6] |

| BTK (in B-cells) | CD69 Expression | 71[6] |

| BTK (in Neutrophils) | ROS Production | 4.5[6] |

Experimental Protocols

The primary method used to determine the broad kinase selectivity of this compound was the DiscoverX KINOMEscan™ assay. This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

DiscoverX KINOMEscan™ Assay Protocol (General Overview)

-

Kinase Preparation: A diverse panel of human kinases are expressed, typically as fusions with a proprietary tag.

-

Ligand Immobilization: An ATP-competitive, immobilized ligand is bound to a solid support (e.g., beads).

-

Competitive Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are combined. This compound competes with the immobilized ligand for binding to the kinase's active site.

-

Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

-

Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. This can be used to calculate dissociation constants (Kd) or selectivity scores.

Visualizations

TEC Kinase Family Signaling Pathway

Caption: A simplified diagram of the TEC kinase signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

Caption: A generalized workflow for determining kinase inhibitor selectivity.

References

- 1. BIIB-091 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Preclinical Characterization of this compound, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

Preclinical Pharmacology of BIIB091: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B cells and myeloid cells.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. The information presented is intended to serve as a valuable resource for researchers and drug development professionals in the field of autoimmune and inflammatory diseases.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][4] It is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, activation, proliferation, and differentiation.[3][4] Additionally, BTK is involved in signaling downstream of Fc receptors (FcR) in myeloid cells, such as macrophages and neutrophils, and FcεRI in mast cells and basophils.[3][5] Given its central role in immune cell function, BTK has emerged as a promising therapeutic target for the treatment of autoimmune diseases, including multiple sclerosis (MS).[1][2]

This compound is a structurally distinct, ATP-competitive, reversible inhibitor of BTK.[1][2] It binds to the BTK protein in a "DFG-in" conformation, sequestering Tyr-551, an important phosphorylation site, in an inactive state.[1][2] This mode of action, combined with its high selectivity, translates into a favorable preclinical profile.[1]

Mechanism of Action

This compound exerts its pharmacological effects by potently and selectively inhibiting the kinase activity of BTK. This inhibition disrupts the downstream signaling cascades initiated by the B-cell receptor (BCR) and Fc receptors (FcR).

Inhibition of B-Cell Receptor (BCR) Signaling

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. BTK is a critical enzyme in this pathway, responsible for phosphorylating and activating downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2).[5] this compound effectively blocks this process, leading to the inhibition of B-cell activation.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Characterization of this compound, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In Vivo Efficacy of BIIB091 in EAE Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B cells and myeloid cells.[1][2][3][4] Its mechanism of action makes it a promising therapeutic candidate for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system. Preclinical evaluation of such candidates often relies on experimental autoimmune encephalomyelitis (EAE) models, which mimic key pathological features of MS. While specific in vivo efficacy data for this compound in EAE models is not extensively published in peer-reviewed literature, this guide synthesizes the available preclinical information for this compound and provides a comprehensive overview of the expected experimental protocols and data presentation based on studies with other BTK inhibitors in similar models.

Introduction to this compound and its Mechanism of Action

This compound is an orally active, reversible inhibitor of BTK.[5] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[6] In addition to its role in B cells, BTK is also involved in the signaling of Fc receptors in myeloid cells, such as macrophages and microglia.[6] By inhibiting BTK, this compound is expected to modulate the pathogenic activity of both B cells and myeloid cells, which are implicated in the neuroinflammation characteristic of MS.[7]

In vitro studies have demonstrated the potent and selective activity of this compound.

Table 1: In Vitro Potency of this compound

| Assay | IC50 | Cell Type | Source |

| BTK protein inhibition | <0.5 nM | N/A | [5] |

| BTK phosphorylation | 24 nM | Human whole blood | [5] |

| B-cell activation (CD69 expression) | 71 nM | Human whole blood | [5] |

| Basophil activation (CD63 expression) | 82 nM | Human whole blood | [5] |

| FcγRI-mediated TNFα secretion | 3.1 nM | Human monocytes | [5] |

| FcγRIII-mediated TNFα secretion | 8.0 nM | Human monocytes | [5] |

This compound Signaling Pathway Inhibition

This compound targets the BTK signaling cascade downstream of the B-cell receptor and Fc receptors. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

Caption: this compound inhibits BTK, a key kinase in BCR and FcR signaling pathways.

In Vivo Efficacy in EAE Models (Based on Analogous BTK Inhibitors)

While specific data for this compound in EAE models is not publicly available, studies on other BTK inhibitors provide a strong indication of the expected efficacy. EAE is typically induced in mice by immunization with myelin-derived peptides, leading to a paralytic disease that can be monitored and scored.

Representative Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes a common method for inducing EAE to test the therapeutic efficacy of a compound.

Caption: A typical experimental workflow for evaluating a therapeutic in an EAE model.

Expected Efficacy Data (Hypothetical Data Based on Other BTK Inhibitors)

Based on studies with other BTK inhibitors in EAE models, treatment with this compound would be expected to reduce disease severity. The following tables present hypothetical data to illustrate how the efficacy of this compound could be quantified.

| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Cumulative Disease Score (± SEM) |

| Vehicle | 3.5 ± 0.3 | 25.2 ± 2.1 |

| BTK Inhibitor (10 mg/kg) | 1.8 ± 0.2 | 12.5 ± 1.5 |

| BTK Inhibitor (30 mg/kg) | 1.1 ± 0.1 | 7.8 ± 1.0 |

| *p < 0.05, **p < 0.01 vs. Vehicle |

| Treatment Group | Inflammatory Infiltrates (cells/mm² ± SEM) | Demyelination (% area ± SEM) |

| Vehicle | 350 ± 45 | 28 ± 3.5 |

| BTK Inhibitor (10 mg/kg) | 180 ± 25 | 15 ± 2.0 |

| BTK Inhibitor (30 mg/kg) | 95 ± 15 | 8 ± 1.5 |

| *p < 0.05, **p < 0.01 vs. Vehicle |

| Treatment Group | CD4+ T cells (x10³) | CD19+ B cells (x10³) | Iba1+ Myeloid Cells (x10³) |

| Vehicle | 150 ± 20 | 80 ± 12 | 250 ± 30 |

| BTK Inhibitor (30 mg/kg) | 75 ± 10 | 25 ± 5 | 120 ± 15 |

| p < 0.01 vs. Vehicle |

Discussion and Future Directions

The potent and selective inhibition of BTK by this compound, coupled with the promising results of other BTK inhibitors in EAE models, strongly suggests its potential as a therapeutic for MS.[8][9] The expected mechanism of action involves the dual modulation of pathogenic B-cell and myeloid-cell functions, leading to a reduction in neuroinflammation and subsequent demyelination and axonal damage.

Future preclinical studies should aim to publish detailed in vivo efficacy data for this compound in various EAE models, including relapsing-remitting and chronic progressive forms. Such studies would be crucial for confirming its therapeutic potential and for guiding the design of ongoing and future clinical trials in MS patients.[10][11][12]

Conclusion

This compound is a promising BTK inhibitor with a well-defined mechanism of action relevant to the pathology of multiple sclerosis. While specific in vivo EAE data remains to be publicly detailed, the collective evidence from its in vitro profile and the performance of analogous compounds in EAE models provides a strong rationale for its continued development as a potential oral therapy for MS. The experimental frameworks and data presentation formats outlined in this guide provide a blueprint for the evaluation and reporting of this compound's in vivo efficacy.

References

- 1. Discovery and Preclinical Characterization of this compound, a Reversible, Selective BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. BIIB-091 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. researchgate.net [researchgate.net]

- 9. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. neurologylive.com [neurologylive.com]

- 12. CLINICAL TRIAL / NCT05798520 - UChicago Medicine [uchicagomedicine.org]

BIIB091: A Technical Overview of its Inhibitory Effects on Myeloid Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a novel, potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells, including B cells and myeloid cells.[3] In myeloid lineages—such as monocytes, macrophages, neutrophils, and basophils—BTK is a key component of the signaling cascade downstream of the receptors for the Fc region of immunoglobulins (FcRs).[2][4] This involvement makes BTK a high-interest therapeutic target for numerous autoimmune and inflammatory diseases where myeloid cell activation is a primary driver of pathology, including multiple sclerosis (MS).[3][5] This document provides an in-depth technical guide on the mechanism and effects of this compound on myeloid cell activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a highly selective, non-covalent, reversible inhibitor of BTK.[5] It binds to the BTK protein and sequesters tyrosine 551 (TYR-551) in the kinase pocket, forming a long-lived complex with a half-life exceeding 40 minutes.[2][4] This action effectively prevents the autophosphorylation of BTK by upstream kinases, a critical step for its activation.[2][4] By inhibiting BTK, this compound disrupts the downstream signaling cascade, leading to the suppression of various myeloid cell effector functions.[3]

Logical Relationship: From BTK Inhibition to Cellular Response

Caption: Logical flow of this compound's inhibitory action.

Quantitative Data: Potency of this compound on Myeloid Cells

This compound demonstrates potent inhibition of multiple myeloid cell functions in vitro, with IC₅₀ values typically in the low nanomolar range.[4]

| Assay | Cell Type | Stimulus | IC₅₀ (nM) | Reference |

| BTK Kinase Activity | - | - | <0.5 | [1] |

| BTK Phosphorylation | Human Whole Blood | Basal | 24 | [1] |

| ROS Production | Human Neutrophils | Immune Complexes | 4.5 | [1][4] |

| TNFα Secretion | Human Monocytes | Coated human IgG | 5.6 | [1] |

| TNFα Secretion | Human Monocytes | Anti-CD16 (FcγRIII) | 8.0 | [1] |

| TNFα Secretion | Human Monocytes | Cross-linked Anti-CD16 | 1.3 | [1] |

| TNFα Secretion | Human Monocytes | Anti-CD64 (FcγRI) | 3.1 | [1] |

| Basophil Activation (CD63) | Human Whole Blood | FcεR agonist | 82 | [1] |

| Myeloid Cell Activation | Human Whole Blood | - | 106 | [2][4] |

Signaling Pathway Inhibition

In myeloid cells, Fc receptors, upon binding to immune complexes (ICs), trigger a signaling cascade that is heavily dependent on BTK. This leads to cellular activation, phagocytosis, and the release of inflammatory mediators such as reactive oxygen species (ROS) and cytokines. This compound directly intervenes in this pathway by inhibiting BTK.

Caption: this compound inhibits the FcR signaling pathway in myeloid cells.

Experimental Protocols

The quantitative data presented were derived from a series of established in vitro and whole blood assays designed to measure specific myeloid cell functions.

Reactive Oxygen Species (ROS) Production in Neutrophils

This assay quantifies the respiratory burst in neutrophils, a key effector function inhibited by this compound.

-

Objective: To measure the inhibitory effect of this compound on immune complex-stimulated ROS production.

-

Methodology:

-

Cell Isolation: Neutrophils are purified from the whole blood of healthy human donors using standard density gradient centrifugation.

-

Compound Incubation: Purified neutrophils are pre-incubated with titrating concentrations of this compound or a vehicle control (e.g., DMSO).

-

Stimulation: Cells are stimulated with pre-formed immune complexes (e.g., anti-ribonucleoprotein antibodies complexed with purified RNP).[4]

-

Detection: The fluorescent probe dihydrorhodamine 123 (DHR 123) is added. In the presence of ROS, DHR 123 is oxidized to the highly fluorescent rhodamine 123.

-

Quantification: The fluorescence intensity is measured using flow cytometry, with a reduction in signal indicating inhibition of ROS production. The IC₅₀ is calculated from the dose-response curve.

-

Experimental Workflow: Neutrophil ROS Assay

Caption: Workflow for assessing this compound's effect on neutrophil ROS production.

TNFα Secretion in Monocytes

This protocol assesses the impact of this compound on the production of the pro-inflammatory cytokine TNFα by monocytes following FcγR engagement.

-

Objective: To determine the potency of this compound in inhibiting FcγR-mediated TNFα secretion.

-

Methodology:

-

Cell Isolation: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

-

Compound Incubation: Monocytes are treated with a dose range of this compound or a vehicle control.

-

Stimulation: Cells are stimulated using various FcγR agonists, such as plate-coated human IgG (to engage multiple FcγRs) or specific antibodies like anti-CD16 (FcγRIII) and anti-CD64 (FcγRI).[1]

-

Quantification: After an appropriate incubation period, the cell culture supernatant is collected. The concentration of TNFα is quantified using a standard enzyme-linked immunosorbent assay (ELISA).

-

Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of this compound.

-

Whole Blood BTK Phosphorylation and Basophil Activation Assays

These assays provide a more physiologically relevant context by using whole blood, preserving complex cellular interactions.

-

Objective: To measure this compound's direct target engagement (BTK phosphorylation) and a functional consequence (basophil degranulation) in a whole blood matrix.

-

Methodology:

-

Sample Treatment: Freshly drawn human whole blood is directly incubated with varying concentrations of this compound.

-

Stimulation (for Basophil Activation): For the basophil activation assay, the blood is stimulated with an FcεR agonist.

-

Staining & Lysis: Samples are stained with fluorescently-labeled antibodies against cell-specific markers (to identify basophils) and activation markers (e.g., anti-CD63 for degranulation). Red blood cells are subsequently lysed.

-

Quantification (Basophil Activation): The expression of CD63 on the basophil population is quantified by flow cytometry.[1]

-

Quantification (BTK Phosphorylation): For target engagement, total BTK protein is captured from cell lysates onto a plate using a BTK-specific antibody. The level of tyrosine phosphorylation is then quantified using an anti-phosphotyrosine antibody in an ELISA-like format.[1][6]

-

Conclusion

This compound is a potent and selective reversible BTK inhibitor that effectively suppresses key effector functions of myeloid cells.[3] Through its direct inhibition of BTK phosphorylation, it blocks signaling downstream of Fc receptors, resulting in a marked reduction of inflammatory responses such as ROS production, cytokine secretion, and degranulation.[1][3] The low nanomolar potency observed in a range of in vitro and whole blood assays underscores its potential as a therapeutic agent for immune-mediated diseases where myeloid cell activation contributes significantly to the pathology.[2][4] These preclinical and early clinical pharmacodynamic results support the continued investigation of this compound in clinical trials.[2][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Next-generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. researchgate.net [researchgate.net]

- 7. mdbioproducts.com [mdbioproducts.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BIIB091

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of relapsing forms of multiple sclerosis (MS). This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound. The data presented herein demonstrates that this compound effectively inhibits BTK signaling in B cells and myeloid cells, leading to modulation of downstream inflammatory responses. Clinical studies in healthy volunteers have established a pharmacokinetic and pharmacodynamic profile that supports further development, with an immediate-release formulation identified as optimal for achieving desired therapeutic exposures.

Introduction

Bruton's tyrosine kinase is a critical signaling enzyme in B cells and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as multiple sclerosis.[1] this compound is a novel, orally administered small molecule that reversibly binds to BTK, inhibiting its kinase activity and subsequent downstream signaling pathways involved in inflammation.[1] This technical guide summarizes the key pharmacokinetic and pharmacodynamic characteristics of this compound, based on available preclinical and clinical data.

Pharmacodynamics

This compound has demonstrated potent and selective inhibition of BTK in a variety of in vitro and in vivo models.

In Vitro Potency

This compound exhibits potent inhibitory activity against BTK and downstream signaling pathways in various cell types. The half-maximal inhibitory concentrations (IC50) from key in vitro assays are summarized in the table below.

| Assay Target/Endpoint | Cell Type | IC50 (nM) |

| BTK Phosphorylation | Human Whole Blood | 24[2] |

| PLCγ2 Phosphorylation | Ramos Human B-cell Line | 6.9[2] |

| CD69 Activation (anti-IgM stimulated) | Human PBMCs | 6.9[2] |

| FcγR-induced ROS Production | Purified Primary Neutrophils | 4.5[2] |

| FcγRI and FcγRIII-mediated TNFα secretion | Human Monocytes | 1.3 - 8.0[2] |

| BCR-mediated B-cell Activation (CD69/CD63) | Human Whole Blood | 71[2] |

| FcεR-induced Basophil Activation (CD69/CD63) | Human Whole Blood | 82[2] |

In Vivo Pharmacodynamics

In a Phase 1 study involving healthy volunteers, this compound demonstrated dose-dependent inhibition of B-cell function.[1] Twice-daily administration of this compound for 14 days resulted in complete inhibition of B-cell activation over the dosing interval.[1]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical species and in Phase 1 clinical trials with healthy volunteers.

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that this compound possesses drug-like properties suitable for clinical development.[3]

| Species | Formulation | Dosing | Key Findings |

| Mouse | Oral (p.o.), twice daily for 10 days | 0.03-30 mg/kg | Reduced anti-NP IgM antibody titers by 22-88%.[2] |

Clinical Pharmacokinetics

Phase 1 clinical trials (NCT03943056, NCT04564612) have been conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of various formulations of this compound.[4][5]

An immediate-release (IR) tablet formulation was selected for further development.[6] Key findings from these studies include:

-

Food Effect: The impact of food on the absorption of this compound has been studied.

-

Drug-Drug Interactions: Co-administration with a CYP3A4 inhibitor (itraconazole) resulted in an approximate 2-fold increase in the maximum concentration (Cmax) and a 3 to 4-fold increase in the total exposure (AUC) of this compound.[4] Co-administration with a proton pump inhibitor (rabeprazole) also affected this compound's pharmacokinetics.[4]

While specific quantitative data for Cmax, Tmax, AUC, and half-life from the published literature are limited, the studies aimed to achieve a steady-state trough concentration (Ctrough) of > 221 ng/mL.[7]

Experimental Protocols

In Vitro BTK Phosphorylation Assay in Human Whole Blood

-

Objective: To determine the potency of this compound in inhibiting BTK autophosphorylation in a physiologically relevant matrix.

-

Methodology:

-

Healthy human whole blood samples were treated with varying concentrations of this compound or vehicle (DMSO).

-

Total BTK protein was captured from cell lysates using a BTK-specific monoclonal antibody immobilized on a plate.

-

The level of BTK phosphorylation was quantified using an anti-phosphotyrosine antibody.

-

IC50 values were calculated from the concentration-response curves.[6]

-

Phase 1 Single and Multiple Ascending Dose Study in Healthy Volunteers (NCT03943056)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of this compound.[8]

-

Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study.[8]

-

Participants: Healthy adult volunteers.[8]

-

Methodology:

-

Single Ascending Dose (SAD) Phase: Participants received a single oral dose of this compound or placebo in a fasted state.[8]

-

Multiple Ascending Dose (MAD) Phase: Participants received twice-daily oral doses of this compound or placebo for 13 days, with a single dose on Day 14.[8]

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

-

Pharmacodynamic Assessments: B-cell activation markers were assessed to evaluate the biological effect of this compound.

-

Phase 1 Formulation and Food Effect Study (NCT04564612)

-

Objective: To evaluate the pharmacokinetic profiles of modified-release (MR) and immediate-release (IR) formulations of this compound and to assess the impact of food and co-administered drugs.[5]

-

Study Design: An open-label, pharmacokinetic study with multiple parts.[5]

-

Participants: Healthy adult volunteers.[5]

-

Methodology:

-

Part 1 & 1B: Evaluation of single doses of MR and IR formulations in a fasted state.[5]

-

Part 2: Assessment of the effect of a proton pump inhibitor and a CYP3A4 inhibitor on the pharmacokinetics of the selected this compound formulation.[5]

-

Part 3: Evaluation of the pharmacokinetics of the selected this compound regimen after multiple doses.[5]

-

Pharmacokinetic Sampling: Serial blood samples were collected to characterize the concentration-time profile of this compound.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: BTK Signaling Pathway Inhibition

Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling from the B-Cell Receptor.

High-Level Clinical Trial Workflow for this compound

Caption: A generalized workflow for Phase 1 clinical trials of this compound.

Conclusion

This compound is a potent and selective reversible BTK inhibitor with a well-characterized pharmacodynamic profile. It effectively inhibits key signaling pathways in immune cells central to the pathophysiology of multiple sclerosis. Phase 1 clinical trials have established a foundational understanding of its pharmacokinetic properties in humans and have identified a suitable oral formulation for further clinical investigation in patients with relapsing forms of MS. The collective data support the continued development of this compound as a potential novel therapeutic for this chronic autoimmune disease.

References

- 1. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 4. 257HV105 | Biogen TrialTransparency [biogentrialtransparency.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

BIIB091: An In-Depth Technical Guide on its In Vitro Impact on Cytokine Production and Associated Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of BIIB091, a potent, selective, and reversible Bruton's tyrosine kinase (BTK) inhibitor, on cytokine production and related cellular functions. This compound is under investigation for the treatment of multiple sclerosis and other autoimmune diseases, where aberrant B cell and myeloid cell activity, including cytokine secretion, are key pathological drivers.[1][2]

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[3] This binding sequesters a critical phosphorylation site, tyrosine-551, into an inactive conformation, thereby preventing BTK's activation by upstream kinases.[1] BTK is a crucial signaling node downstream of B-cell receptors (BCR) and Fc receptors (FcR) on myeloid cells.[4][5] Its inhibition by this compound disrupts the signaling cascades that lead to cellular activation, proliferation, and the production of inflammatory mediators, including cytokines.[4][6]

Quantitative Data: In Vitro Inhibitory Activity of this compound

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound across various in vitro functional assays, demonstrating its potent effect on pathways governing inflammation and cytokine release.

Table 1: Inhibition of Myeloid Cell Function and TNFα Secretion

| Target Cell | Stimulation Method | Measured Endpoint | IC50 (nM) | Reference |

| Human Monocytes | Coated human IgG (all FcγR) | TNFα Secretion | 5.6 | [1] |

| Human Monocytes | anti-CD64 (FcγRI) | TNFα Secretion | 3.1 | [1] |

| Human Monocytes | anti-CD16 (FcγRIII) | TNFα Secretion | 8.0 | [1] |

| Human Monocytes | Cross-linked anti-CD16 (FcγRIII) | TNFα Secretion | 1.3 | [1] |

| Human Neutrophils | FcγR Agonists | ROS Production | 4.5 | [1][3] |

| Myeloid Cells (Whole Blood) | Stimulation | Cellular Activation | 106 | [4][7] |

Table 2: Inhibition of B-Cell and Basophil Activation and Upstream Signaling

| Target Cell/System | Stimulation Method | Measured Endpoint | IC50 (nM) | Reference |

| Purified BTK Enzyme | - | Kinase Activity | <0.5 | [1] |

| Ramos Human B-Cell Line | - | PLCγ2 Phosphorylation | 6.9 | [1][3] |

| Human PBMCs | anti-IgM | CD69 Expression | 6.9 | [1] |

| B-Cells (Whole Blood) | BCR-mediated | CD69 Expression | 71 | [1] |

| B-Cells (Whole Blood) | Stimulation | Cellular Activation | 87 | |

| Basophils (Whole Blood) | FcεR-induced | CD63 Expression | 82 | [1] |

| Whole Blood | - | BTK Autophosphorylation | 9.0 |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its effects by intercepting BTK-dependent signaling. In myeloid cells like monocytes and macrophages, engagement of Fcγ receptors by immune complexes triggers a signaling cascade involving BTK, which ultimately leads to the activation of transcription factors such as NF-κB and subsequent transcription and secretion of pro-inflammatory cytokines like TNFα.[4][5] In B cells, antigen binding to the BCR initiates a similar BTK-dependent pathway crucial for B-cell activation, differentiation, and function, including its role in antigen presentation to T cells.[4][6]

Caption: FcγR-BTK signaling pathway in myeloid cells and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing findings. Below are protocols for key in vitro assays used to characterize this compound's activity.

Protocol 1: FcγR-Mediated TNFα Secretion Assay in Human Monocytes

-

Cell Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Cell Plating: Seed the purified monocytes in 96-well culture plates at a density of 1 x 10^5 cells per well and allow them to adhere.

-

Compound Pre-incubation: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C.

-

Stimulation: Stimulate the cells by adding FcγR agonists. This can be achieved by using plates pre-coated with human IgG, or by adding soluble agonists like anti-CD64 or cross-linked anti-CD16 antibodies.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of TNFα in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNFα concentration against the log of this compound concentration and use a four-parameter logistic regression to calculate the IC50 value.

Protocol 2: B-Cell Activation Assay (CD69 Expression) in Human PBMCs

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Plate the PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well.

-

Compound Pre-incubation: Add serially diluted this compound to the wells and pre-incubate for 1 hour at 37°C.

-

Stimulation: Activate the B cells by adding an anti-IgM antibody to a final concentration of 10 µg/mL.

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Staining for Flow Cytometry: Harvest the cells and stain them with fluorescently-conjugated antibodies against CD19 (to identify B cells) and CD69 (as the activation marker).

-

Data Acquisition: Analyze the samples on a flow cytometer, gating on the CD19-positive B-cell population.

-

Data Analysis: Determine the percentage of CD69-positive B cells for each this compound concentration. Calculate the IC50 by fitting the dose-response curve.

Caption: General in vitro workflow for assessing this compound's inhibitory effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. | BioWorld [bioworld.com]

- 4. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdbioproducts.com [mdbioproducts.com]

The Role of BIIB091 in Modulating Fc Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of both the B-cell receptor (BCR) and the Fc receptors (FcRs) found on myeloid cells.[1][4] This central role places BTK at the heart of various immune responses, making it a key therapeutic target for autoimmune diseases such as multiple sclerosis.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its modulation of Fc receptor signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

This compound distinguishes itself from other BTK inhibitors through its ability to form long-lived complexes with BTK, effectively sequestering tyrosine 551 and preventing its phosphorylation by upstream kinases.[1][3][4] This mechanism of action translates to potent inhibition of both proximal and distal signaling events in B cells and myeloid cells.[1][3][4]

Data Presentation

The inhibitory activity of this compound on various components of the Fc receptor and B-cell receptor signaling pathways has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key IC50 values, providing a clear comparison of this compound's potency across different cell types and functional readouts.

Table 1: In Vitro Inhibitory Activity of this compound on Fc Receptor and B-Cell Receptor Signaling

| Target/Assay | Cell Type | Stimulus | IC50 (nM) | Reference |

| BTK Kinase Activity | Purified BTK protein | - | <0.5 | [2] |

| BTK Autophosphorylation | Human Whole Blood | - | 9.0 | |

| BTK Autophosphorylation | Human Whole Blood | - | 24 | [2] |

| p-PLCγ2 Levels | Ramos B-cells | anti-IgM | 6.9 | [2] |

| CD69 Expression | Human PBMCs | anti-IgM | 6.9 | [2] |

| CD69 Expression | Human Whole Blood | anti-IgD | 5.4 | [1] |

| CD69 Expression (B-cell activation) | Human Whole Blood | anti-IgD | 71 | [2] |

| FcγR-induced ROS Production | Human Neutrophils | Immune Complexes | 4.5 | [2] |

| FcγRI-mediated TNFα Secretion | Human Monocytes | anti-CD64 | 3.1 | [2] |

| FcγRIII-mediated TNFα Secretion | Human Monocytes | anti-CD16 | 8.0 | [2] |

| FcγR-mediated TNFα Secretion | Human Monocytes | Coated human IgG | 5.6 | [2] |

| FcεRI-induced Basophil Activation (CD63) | Human Whole Blood | anti-IgE | 82 | [2] |

Table 2: In Vivo and Whole Blood Inhibitory Activity of this compound

| Assay | Model | IC50 (nM) | Reference |

| Naïve and Unswitched Memory B-cell Activation | Phase 1 Healthy Volunteers | 55 | [1][4] |

| Stimulated B-cell Activity | Whole Blood | 87 | [1][4] |

| Stimulated Myeloid Cell Activity | Whole Blood | 106 | [1][4] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting BTK, a key kinase in the Fc receptor signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Next‐generation Bruton's tyrosine kinase inhibitor this compound selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Investigating BIIB091: A Technical Guide to its Interaction with the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3] A critical aspect of its pharmacological profile is its interaction with the central nervous system (CNS). This technical guide synthesizes the available preclinical information regarding the blood-brain barrier (BBB) penetration of this compound, details the experimental methodologies for assessing such, and provides visual representations of its signaling pathway and relevant experimental workflows. Current evidence suggests that this compound is a peripherally restricted agent with physicochemical properties that are not favorable for significant CNS penetration.[4] This characteristic is a key differentiator from other BTK inhibitors in development that are designed to be brain-penetrant.[4]

This compound: Physicochemical and Pharmacokinetic Profile

While specific quantitative data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound are not publicly available, preclinical studies have characterized its fundamental properties.

| Property | Value/Description | Implication for BBB Penetration |

| Molecular Weight | 542.6 g/mol | Larger molecules generally exhibit lower passive diffusion across the BBB. |

| Topological Polar Surface Area (tPSA) | 128 Ų | Higher tPSA is often associated with reduced BBB permeability. |

| Hydrogen Bond Donors | 2 | A lower number of hydrogen bond donors is generally favorable for BBB penetration. |

| LogP | 3.30 | While a moderate lipophilicity is required, very high or low values can hinder BBB penetration. |

| In Vitro ADMET Properties | Good membrane permeability and metabolic stability.[5] | These properties are necessary but not sufficient for BBB penetration, which is also heavily influenced by efflux transporter activity. |

| Clinical Status | Phase 2 clinical trials are ongoing to evaluate its safety and efficacy in relapsing forms of MS.[6][7] | These trials focus on the effects of this compound on systemic immune responses and their indirect impact on CNS inflammation.[7] |

This compound Signaling Pathway

This compound functions as a reversible inhibitor of BTK, a key enzyme in the signaling cascade of B-cells and myeloid cells.[8][9] By blocking BTK, this compound modulates the activity of these immune cells, which are implicated in the inflammatory processes of multiple sclerosis.

Caption: this compound signaling pathway in B-cells.

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

The evaluation of a compound's ability to cross the BBB is a critical step in CNS drug development. A multi-faceted approach combining in vitro, in vivo, and in silico methods is typically employed. While specific protocols for this compound are not detailed in public literature, the following represents standard methodologies.

In Vitro Models

In vitro models provide a high-throughput and cost-effective initial screening of BBB permeability and the involvement of transport proteins.

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):

-

Principle: This assay assesses the passive, transcellular permeability of a compound across a lipid membrane that mimics the BBB.

-

Methodology: A porous filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane. The test compound is added to the donor compartment, and after an incubation period, the concentration of the compound in the acceptor compartment is measured, typically by LC-MS/MS. The permeability coefficient (Pe) is then calculated.

-

-

Cell-Based Assays (e.g., MDCK-MDR1):

-

Principle: These assays utilize cell monolayers that express key BBB efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), to determine if a compound is a substrate for these transporters.[10]

-

Methodology: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are cultured on a porous membrane support to form a confluent monolayer. The test compound is added to either the apical (blood side) or basolateral (brain side) chamber. The amount of compound transported to the opposite chamber is quantified over time. The apparent permeability coefficients in both directions (Papp, A-B and Papp, B-A) are calculated. The efflux ratio (ER = Papp, B-A / Papp, A-B) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for P-gp.

-

In Vivo Studies

In vivo studies in animal models provide the most definitive data on BBB penetration under physiological conditions.

-

Brain and Plasma Pharmacokinetic Studies:

-

Principle: To determine the extent of BBB penetration by measuring the concentration of the drug in the brain and plasma over time.

-

Methodology: The test compound is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous). At various time points, blood and brain tissue samples are collected. The concentration of the compound in plasma and brain homogenate is quantified using a validated bioanalytical method like LC-MS/MS. The brain-to-plasma concentration ratio (Kp = AUCbrain / AUCplasma) is then calculated.

-

-

Microdialysis:

-